

The Biological Frontier of 2-Adamantanol Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-Adamantanol

Cat. No.: B149831

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The adamantane scaffold, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, has long been a cornerstone in medicinal chemistry, bestowing favorable pharmacokinetic properties upon a variety of therapeutic agents. While 1-substituted adamantanes like the antiviral amantadine and the neuroprotective memantine are well-established, derivatives functionalized at the C2 position, such as **2-adamantanol** and its analogs, represent a burgeoning area of research with significant therapeutic potential. This in-depth technical guide explores the multifaceted biological activities of **2-adamantanol** derivatives, providing quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to empower further investigation and drug development in this promising chemical space.

Core Biological Activities and Quantitative Data

2-Adamantanol derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, antimicrobial, and neuroprotective effects. The introduction of a hydroxyl group at the secondary carbon of the adamantane cage provides a strategic point for further derivatization, enabling the fine-tuning of a compound's physicochemical properties and biological target interactions.

Antiviral Activity

The antiviral properties of adamantane derivatives are their most renowned attribute, primarily targeting the influenza A virus. While the archetypal adamantane antivirals are 1-aminoadamantanes, research into other derivatives, including those with functionalities at the C2 position, continues in the quest to overcome resistance.

Table 1: Antiviral Activity of Adamantane Derivatives

Compound/ Analog	Virus Strain	Assay Type	Endpoint	Value	Reference
Amantadine	Influenza A (Wild-Type)	Plaque Reduction	IC ₅₀	16.0 ± 1.1 μM	[1]
Amantadine	Influenza A (S31N mutant)	Plaque Reduction	IC ₅₀	199.9 ± 1.1 μM	[1]
Rimantadine	Influenza A (H1N1)	Plaque Reduction	EC ₅₀	19.62 nM	[1]
2-(1-Adamantyl)imidazole	Influenza A-2 Victoria	In ovo	-	Significant Activity	[2]
N-methyl-2-(1-adamantyl)imidazole	Influenza A-2 Victoria	In ovo	-	Significant Activity	[2]
Novel Adamantane Derivatives	Vaccinia Virus	In vitro	IC ₅₀	0.133 - 0.515 μM	
Amantadine	SARS-CoV-2	In vitro (Vero E6 cells)	IC ₅₀	120–130 μM	
Rimantadine	SARS-CoV-2	In vitro (Vero E6 cells)	IC ₅₀	30–40 μM	
Tromantadine	SARS-CoV-2	In vitro (Vero E6 cells)	IC ₅₀	60–100 μM	

Anticancer Activity

The lipophilic nature of the adamantane cage facilitates the penetration of cellular membranes, making it an attractive scaffold for the development of anticancer agents. Several adamantane derivatives have exhibited potent cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity of Adamantane Derivatives

Compound/ Analog	Cancer Cell Line	Assay Type	Endpoint	Value (μM)	Reference
Adamantyl Isothiourea Derivative 5	Hep-G2 (Hepatocellular Carcinoma)	MTT Assay	IC ₅₀	7.70	
Adamantyl Isothiourea Derivative 6	Hep-G2 (Hepatocellular Carcinoma)	MTT Assay	IC ₅₀	3.86	
Thieno[2,3- d]pyrimidine derivative 32a	MCF-7 (Breast Cancer)	MTT Assay	IC ₅₀	18.87	
Pyrimidine derivative 43	A549 (Lung Cancer)	MTT Assay	IC ₅₀	2.14	
Pyrimidine derivative 44	HCT-116 (Colon Cancer)	MTT Assay	IC ₅₀	3.59	

Antimicrobial Activity

Derivatives of adamantane have also been investigated for their antibacterial and antifungal properties. The hydrophobic adamantyl group can enhance the interaction of molecules with microbial cell membranes.

Table 3: Antimicrobial Activity of Adamantane Derivatives

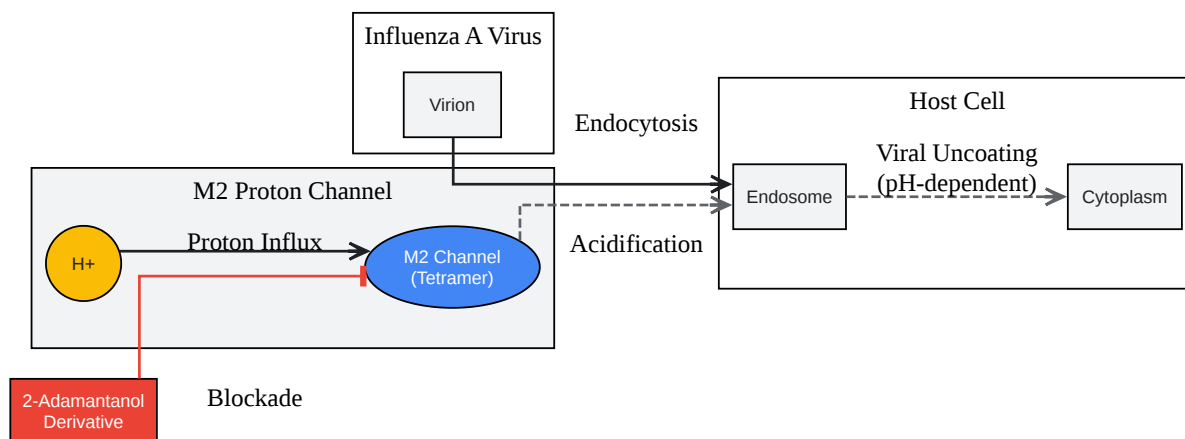
Compound/ Analog	Microorganism	Assay Type	Endpoint	Value (µg/mL)	Reference
Schiff base derivative 9	S. epidermidis ATCC 12228	Broth Microdilution	MIC	62.5	
Schiff base derivative 14	S. epidermidis ATCC 12228	Broth Microdilution	MIC	62.5	
Hydrazide- hydrazone 19	S. epidermidis ATCC 12228	Broth Microdilution	MIC	62.5	
Schiff base derivative 5	C. albicans ATCC 10231	Broth Microdilution	MIC	62.5	

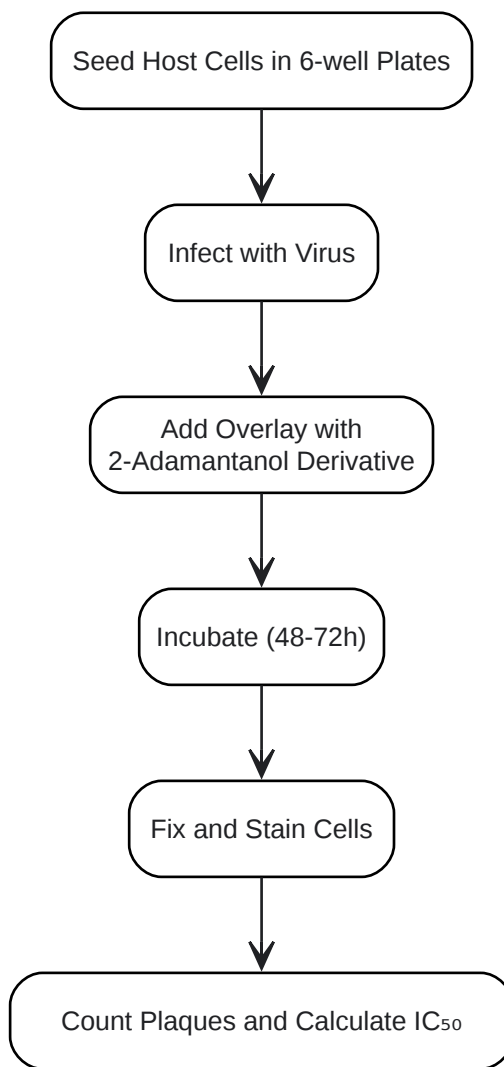
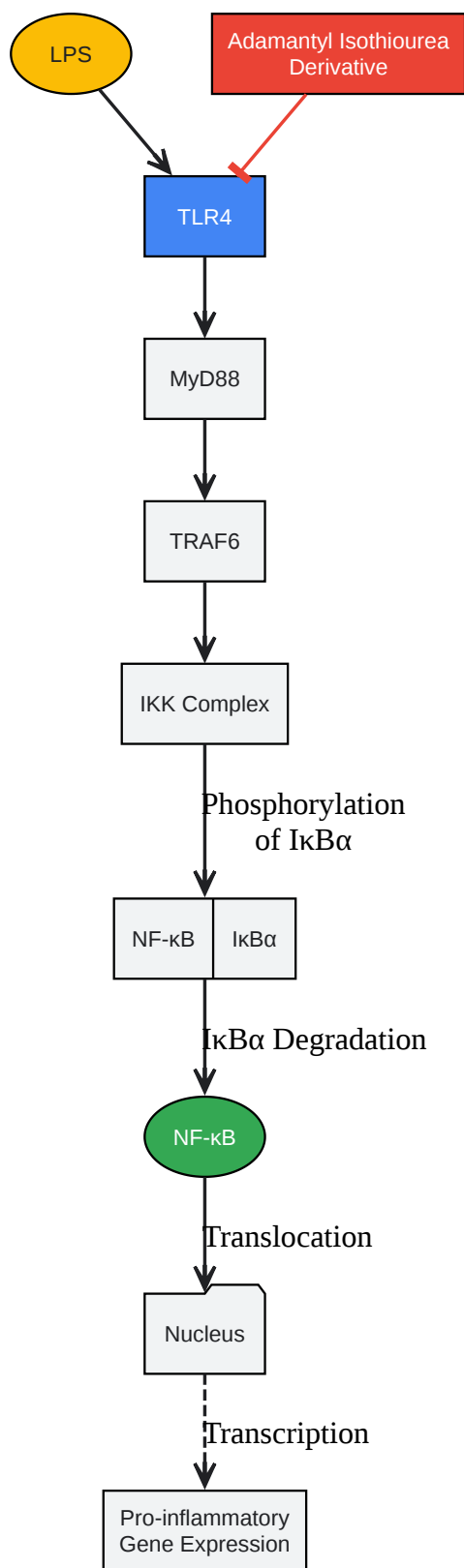
Key Mechanisms of Action and Signaling Pathways

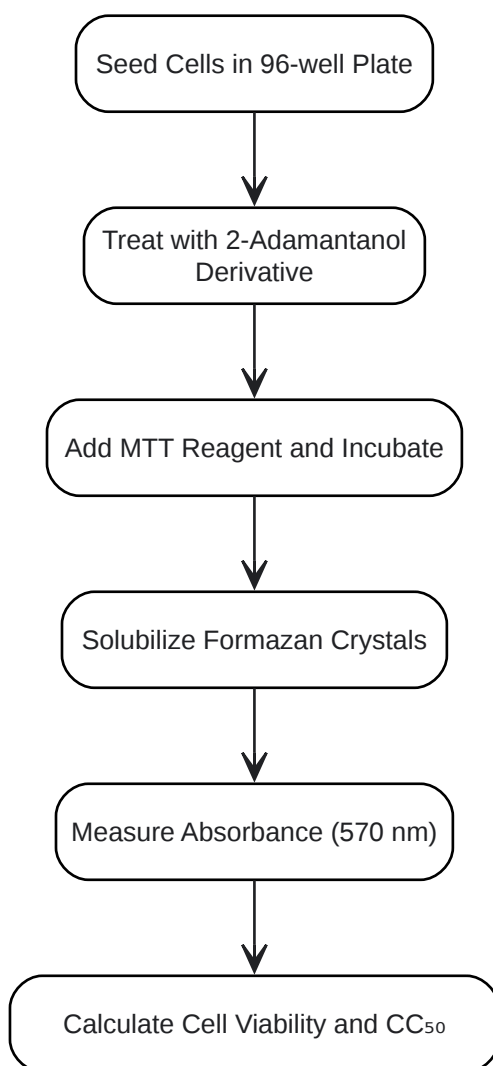
The biological effects of **2-adamantanol** derivatives are underpinned by their interaction with specific molecular targets and modulation of cellular signaling pathways.

Inhibition of Influenza A M2 Ion Channel

A primary and well-elucidated mechanism of antiviral action for aminoadamantanes is the blockade of the M2 proton ion channel of the influenza A virus. This channel is crucial for the viral uncoating process within the host cell endosome. The bulky adamantane cage physically obstructs the channel, preventing the influx of protons and subsequent release of the viral genome into the cytoplasm.







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